molecular formula C26H28O6S2 B11957580 [10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate CAS No. 36439-67-5

[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate

Cat. No.: B11957580
CAS No.: 36439-67-5
M. Wt: 500.6 g/mol
InChI Key: QYMXRSPBZWPUFR-UHFFFAOYSA-N
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Description

[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[44002,503,804,7]decanyl]methyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique pentacyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Pentacyclic Core: The pentacyclic core can be synthesized through a series of cyclization reactions starting from simpler organic precursors. These reactions often require the use of strong acids or bases as catalysts and may involve high temperatures and pressures.

    Introduction of the Sulfonyloxymethyl Group: The sulfonyloxymethyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the pentacyclic core with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the 4-methylbenzenesulfonate Group: The final step involves the esterification of the intermediate compound with 4-methylbenzenesulfonic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Triethylamine (TEA), sulfonyl chloride derivatives

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound’s derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • [10-[(4-chlorophenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-chlorobenzenesulfonate
  • [10-[(4-methoxyphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methoxybenzenesulfonate

Uniqueness

The uniqueness of [10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[44002,503,804,7]decanyl]methyl 4-methylbenzenesulfonate lies in its specific functional groups and pentacyclic structure, which confer distinct chemical and physical properties

Properties

CAS No.

36439-67-5

Molecular Formula

C26H28O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C26H28O6S2/c1-13-3-7-15(8-4-13)33(27,28)31-11-17-18(12-32-34(29,30)16-9-5-14(2)6-10-16)20-23-21-19(17)22-24(20)26(23)25(21)22/h3-10,17-26H,11-12H2,1-2H3

InChI Key

QYMXRSPBZWPUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C4C5C2C6C3C4C56)COS(=O)(=O)C7=CC=C(C=C7)C

Origin of Product

United States

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